molecular formula C11H12O3 B8333346 2-p-Ethoxyphenyl acrylic acid

2-p-Ethoxyphenyl acrylic acid

Cat. No. B8333346
M. Wt: 192.21 g/mol
InChI Key: UKPTVSUAZBIUSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220591

Procedure details

The ethyl-2-p-ethoxyphenyl-3-hydroxypropionate (0.7 g) was refluxed for 7 h in potassium hydroxide solution (20%, 2 ml). It was acidified with dilute HCl and the crude acid (0.46 g, m.p. 103°-107°) used for the next step without further purification.
Name
ethyl-2-p-ethoxyphenyl-3-hydroxypropionate
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:17])[CH:5]([C:8]1[CH:13]=[CH:12][C:11]([O:14][CH2:15][CH3:16])=[CH:10][CH:9]=1)[CH2:6]O)C.Cl>[OH-].[K+]>[CH2:15]([O:14][C:11]1[CH:12]=[CH:13][C:8]([C:5](=[CH2:6])[C:4]([OH:17])=[O:3])=[CH:9][CH:10]=1)[CH3:16] |f:2.3|

Inputs

Step One
Name
ethyl-2-p-ethoxyphenyl-3-hydroxypropionate
Quantity
0.7 g
Type
reactant
Smiles
C(C)OC(C(CO)C1=CC=C(C=C1)OCC)=O
Name
Quantity
2 mL
Type
solvent
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the crude acid (0.46 g, m.p. 103°-107°) used for the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(C)OC1=CC=C(C=C1)C(C(=O)O)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.